molecular formula C12H21NO4 B2980976 Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2306263-13-6

Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2980976
CAS No.: 2306263-13-6
M. Wt: 243.303
InChI Key: RXGUZTSJQKFMMA-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a unique arrangement of heteroatoms (oxygen at position 2 and nitrogen at position 5) and a hydroxyl group at position 7. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol (CAS: 929971-93-7, purity ≥95%) . The tert-butyl carbamate (Boc) group serves as a protective moiety for the nitrogen, enhancing stability during synthetic processes. Spirocyclic structures like this are valued in medicinal chemistry for their conformational rigidity, which can improve binding selectivity and metabolic stability.

Properties

IUPAC Name

tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-9(14)6-12(13)7-16-8-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUZTSJQKFMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted esters .

Scientific Research Applications

Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its 2-oxa-5-aza ring system and 8-hydroxy substituent. Below is a comparative analysis with analogous spirocyclic derivatives:

Table 1: Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Evidence Source
Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (Target) 929971-93-7 C₁₃H₂₃NO₃ 241.33 2-oxa, 5-aza, 8-hydroxy
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate 1934939-07-7 C₁₂H₁₉NO₄ 241.29 2-oxa, 5-aza, 8-oxo (ketone)
Tert-butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate 1251019-55-2 C₁₂H₂₂N₂O₃ 242.32 8-oxa, 5-aza, 2-amino
Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate 886766-34-3 C₁₂H₂₂N₂O₂ 226.32 5,8-diaza (no oxa)
Tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-06-4 C₁₂H₂₂N₂O₃ 242.32 5-oxa, 2-aza, 8-amino

Functional Group Impact on Properties

8-Hydroxy vs. 8-Oxo :

  • The 8-hydroxy group in the target compound introduces hydrogen-bonding capability and acidity (pKa ~10–12), whereas the 8-oxo derivative () is more electron-withdrawing, reducing solubility in polar solvents .
  • The hydroxyl group may enhance interactions with biological targets (e.g., enzymes) compared to the ketone, which is less polar but more stable under basic conditions.

Oxa/Aza Position Swapping: The 2-oxa-5-aza configuration (target) vs. 5-oxa-2-aza () alters dipole moments and ring strain.

Amino vs. Hydroxy Substituents: The 2-amino substituent () introduces basicity (pKa ~9–10), enabling protonation at physiological pH, while the 8-hydroxy group remains deprotonated in most biological environments .

Physicochemical and Spectroscopic Differences

Table 2: Predicted Collision Cross-Section (CCS) and Spectral Data
Compound (Adduct) m/z CCS (Ų) Key Observations Evidence Source
Target [M+H]⁺ N/A N/A Expected shifts: δ 1.4–1.6 (t-Bu), δ 4.2 (OH)
Tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate [M+H]⁺ 240.16 158.4 Ketone (C=O) stretch at ~1700 cm⁻¹ (IR)
Tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate [M+H]⁺ 243.18 ~160 NH₂ bending at ~1600 cm⁻¹ (IR)
  • NMR Analysis: The hydroxyl proton in the target compound would show a broad singlet (~δ 4.2 ppm), while the 8-oxo derivative lacks this signal. Amino groups (e.g., ) exhibit sharp singlets at δ 1.5–2.0 ppm for NH₂ .

Biological Activity

Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 2306263-13-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12_{12}H21_{21}NO4_4
  • Molecular Weight : 243.31 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly those involved in cell signaling and enzyme inhibition. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to bacterial virulence factors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against Gram-negative bacteria. In a study assessing its impact on the Type III secretion system (T3SS) in Citrobacter rodentium, it was found to significantly inhibit the secretion of key virulence factors at concentrations of 50 μM, demonstrating a potential application in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound does not exhibit significant cytotoxic effects on mammalian cell lines at effective concentrations for microbial inhibition. This is crucial for its potential therapeutic applications, suggesting a favorable safety profile .

Study on Inhibition of T3SS

In a controlled laboratory setting, this compound was tested for its ability to inhibit the T3SS-mediated secretion of C. rodentium. The results indicated:

Concentration (μM)% Inhibition
1020%
2540%
5070%

This data suggests a dose-dependent response, highlighting the compound's potential as a therapeutic agent targeting bacterial virulence mechanisms .

Comparative Analysis with Other Compounds

In comparison with other known inhibitors such as (-)-epigallocatechin gallate (EGCG), which showed over 80% inhibition at similar concentrations, this compound demonstrated comparable efficacy but with a lower cytotoxic profile .

Q & A

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinity. ADMET predictions (SwissADME) assess logP, bioavailability, and CYP450 interactions .

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